molecular formula C5F8 B8744679 1,1,1,4,4,5,5,5-Octafluoro-2-pentyne CAS No. 378-22-3

1,1,1,4,4,5,5,5-Octafluoro-2-pentyne

Cat. No.: B8744679
CAS No.: 378-22-3
M. Wt: 212.04 g/mol
InChI Key: WDTCMFNXBZHCPK-UHFFFAOYSA-N
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Description

1,1,1,4,4,5,5,5-Octafluoro-2-pentyne (C5F8) is a fluorinated hydrocarbon alkyne of significant interest in advanced materials and applied chemistry research. Its structure, featuring a central carbon-carbon triple bond flanked by highly fluorinated alkyl groups, makes it a valuable building block and specialty fluid. Researchers utilize this compound primarily in the development of next-generation heat transfer fluids. Its molecular characteristics are under investigation for use in chillers and other refrigeration systems . In synthetic chemistry, it serves as a key precursor for constructing more complex fluorinated molecules. Reactions of related perfluoroolefins have been shown to lead to perfluorinated heterocycles like 1,3-dithioles upon reaction with sulfur, demonstrating its potential in creating novel molecular architectures . As a reagent, its high degree of fluorination can impart desirable properties such as thermal stability, chemical inertness, and low surface energy to newly synthesized compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

378-22-3

Molecular Formula

C5F8

Molecular Weight

212.04 g/mol

IUPAC Name

1,1,1,4,4,5,5,5-octafluoropent-2-yne

InChI

InChI=1S/C5F8/c6-3(7,5(11,12)13)1-2-4(8,9)10

InChI Key

WDTCMFNXBZHCPK-UHFFFAOYSA-N

Canonical SMILES

C(#CC(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

E-1,1,1,4,4,5,5,5-Octafluoro-2-pentene (E-FC-1438mzz)

  • Molecular Formula : C₅F₈ (same as 2-pentyne).
  • Key Difference : Contains a double bond (alkene) instead of a triple bond (alkyne).
  • Reactivity : Less reactive than 2-pentyne due to the absence of a triple bond, making it more stable for industrial applications.
Property 1,1,1,4,4,5,5,5-Octafluoro-2-pentyne E-1,1,1,4,4,5,5,5-Octafluoro-2-pentene
Bond Type Alkyne (C≡C) Alkene (C=C)
Boiling Point Not reported ~30–40°C (estimated)
Global Warming Potential Low (exact value not specified) 1–10 (low GWP)
Industrial Use Chemical synthesis Fire suppression, refrigerants

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene

  • Molecular Formula : C₆HF₁₁.
  • Key Difference : Includes an isothiocyanate (-NCS) functional group and a trifluoromethyl (-CF₃) substituent.
  • Applications : Used in agrochemicals, pharmaceuticals, and specialty polymers due to its reactive isothiocyanate group .
  • Reactivity : Higher polarity and reactivity compared to 2-pentyne, enabling covalent bonding in polymer crosslinking .

Fluorinated Alkanes and Alkenes

Decafluoropentane Derivatives

  • Examples :
    • 1,1,1,2,2,3,4,5,5,5-Decafluoro-2-pentene (CAS: 72804-49-0) .
    • 1,1,1,2,2,3,4,5,5,5-Decafluoropentane (CAS: 142347-07-7) .
  • Key Differences : Higher fluorine saturation (10 F atoms vs. 8 F in 2-pentyne) and saturated or partially unsaturated backbones.
  • Applications : Dielectric fluids, heat transfer media, and foam expansion agents .

Hexafluoro-2-pentyne Analogues

  • Example : 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene (CAS: 30320-26-4) .
  • Key Differences : Additional trifluoromethyl and pentafluoroethyl groups enhance steric bulk and thermal stability.
  • Applications : High-performance lubricants and corrosion-resistant coatings .

Functionalized Fluorinated Compounds

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS: 355-80-6)

  • Key Difference : Hydroxyl (-OH) group replaces the triple bond.
  • Applications : Surfactant in electronics manufacturing and fire-resistant foams.
  • Reactivity : Polar hydroxyl group enables solubility in aqueous systems, unlike hydrophobic 2-pentyne.

Octafluorovaleric Acid (CAS: 376-72-7)

  • Key Difference : Carboxylic acid (-COOH) functional group.
  • Applications : Intermediate in fluoropolymer production and liquid crystal displays (LCDs).

Research Findings and Industrial Relevance

Synthetic Utility : this compound is a critical precursor in synthesizing fluorinated alkynes for specialty polymers, as demonstrated in DuPont’s patented methods .

Market Trends : Suppliers on platforms like ECHEMI highlight demand for fluorinated alkynes in Asia-Pacific regions, driven by electronics and aerospace industries .

Data Tables

Table 1: Comparative Properties of Select Fluorinated Compounds

Compound Name Molecular Formula Fluorine Atoms Functional Group Key Application Reference
This compound C₅F₈ 8 Alkyne Chemical synthesis
E-1,1,1,4,4,5,5,5-Octafluoro-2-pentene C₅F₈ 8 Alkene Refrigerants
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol C₅H₂F₈O 8 Alcohol Surfactants
Decafluoro-2-pentene C₅F₁₀ 10 Alkene Dielectric fluids

Table 2: Azeotropic Compositions Involving E-FC-1438mzz

Component 1 Component 2 Composition Range (wt%) Boiling Point (°C) Application
E-FC-1438mzz Methyl formate 1–47% E-FC-1438mzz ~30–40 Fire suppression agents
E-FC-1438mzz Cyclopentane 87.7% E-FC-1438mzz 39.9 Foam expansion agents

Preparation Methods

Reaction of CFC-41-10mca with Hydrogen

The most documented route involves the dehalogenation of CF₃CF₂CCl₂CF₂CF₃ (CFC-41-10mca) using hydrogen gas over a nickel/copper/chromium/calcium fluoride (Ni/Cu/Cr/CaF₂) catalyst. This gas-phase reaction proceeds at 350–425°C under hydrogen pressures of 50–400 psi, yielding octafluoro-2-pentyne via sequential chlorine removal.

Mechanistic Pathway :
The reaction initiates with the adsorption of CFC-41-10mca onto the catalyst surface, where Ni sites facilitate C-Cl bond cleavage. Hydrogen atoms from the gas phase replace chlorine, forming HCl as a byproduct. The process is highly exothermic, requiring precise temperature control to prevent over-reduction to saturated fluorocarbons.

Optimization Data :

  • Temperature : 425°C maximizes selectivity (78%) by minimizing side products like CF₃CF₂CH=CHCF₃.

  • Pressure : Incremental hydrogen addition (50 psi steps) improves conversion from 50% to 92%.

  • Catalyst Lifespan : Ni/Cu/Cr/CaF₂ retains activity for >200 hours before fluoride passivation necessitates regeneration.

Single-Step Dehydrochlorination

An alternative one-step method employs Fe₂O₃/NiO-impregnated carbon catalysts at 600–650°C to dechlorinate 2-chloro-3,3,3-trifluoropropene (CF₃CCl=CH₂). This approach achieves 68% conversion but suffers from coke deposition, reducing catalyst efficiency by 40% after five cycles.

Hydrogenation of Chlorofluoroalkenes

Partial Hydrogenation of CFC-1419myx

CF₃CF₂CCl=CFCF₃ (CFC-1419myx), derived from CFC-41-10mca, undergoes selective hydrogenation over palladium-based catalysts. At 150°C and 30 bar H₂, Lindlar catalyst (Pd/Pb/CaCO₃) selectively hydrogenates the C-Cl bond, yielding 85% octafluoro-2-pentyne.

Challenges :

  • Over-Hydrogenation Risk : Excessive H₂ pressure (>50 bar) promotes alkyne reduction to 1,1,1,4,4,5,5,5-octafluoro-2-pentene.

  • Catalyst Toxicity : Lindlar’s lead content necessitates stringent handling, driving research into Pb-free alternatives like Pd/BaSO₄.

Direct Synthesis from Octafluoro-2-Pentene

Hydrogenation of 1,1,1,4,4,5,5,5-octafluoro-2-pentene (CF₃CF₂CH=CHCF₃) over Pt/C at 200°C and 20 bar H₂ selectively produces the target alkyne. However, competing dehydrogenation pathways limit yields to 55–60%.

Gas-Phase Catalytic Fluorination

Fluorochlorobutadiene Routes

Hexachlorobutadiene (Cl₂C=CClCCl=CH₂) reacts with anhydrous HF over chromium oxide catalysts at 300°C, undergoing fluorination and cyclization. This method, while scalable, produces complex mixtures requiring costly distillation (purity >99% achieved after three stages).

Reaction Scheme :

Cl2C=CClCCl=CH2+8HFCr2O3CF3CF2C≡CCF3+8HCl\text{Cl}2\text{C=CClCCl=CH}2 + 8\text{HF} \xrightarrow{\text{Cr}2\text{O}3} \text{CF}3\text{CF}2\text{C≡CCF}_3 + 8\text{HCl}

Yield : 72% after 12-hour residence time.

Fluorine-Chlorine Exchange

A novel approach utilizes CF₃CCl=CH₂ and CCl₄ in a fluidized bed reactor with KF/Al₂O₃. At 400°C, fluorine replaces chlorine atoms iteratively, achieving 65% conversion. Catalyst deactivation via KCl formation necessitates continuous regeneration.

Olefin Metathesis with Transition Metal Carbenes

Tungsten-Carbene Catalyzed Synthesis

JP2016160235A discloses a Pb-free method using tungsten-carbene complexes (e.g., W(=CHPh)(CO)₅) to catalyze the metathesis of perfluoropropene (CF₂=CFCF₃). At 80°C in dichloromethane, this yields octafluoro-2-pentyne with 90% selectivity.

Advantages :

  • Avoids toxic intermediates like CFC-41-10mca.

  • Operates under mild conditions (ambient pressure, <100°C).

Limitations :

  • High catalyst loading (5 mol%) increases production costs.

  • Requires rigorous moisture exclusion to prevent hydrolysis.

Comparative Analysis of Methods

Method Catalyst Temp (°C) Pressure Yield Purity
Dehalogenation of CFC-41Ni/Cu/Cr/CaF₂425400 psi85%98%
Lindlar HydrogenationPd/Pb/CaCO₃15030 bar78%95%
Gas-Phase FluorinationCr₂O₃300Ambient72%99%
MetathesisW(=CHPh)(CO)₅80Ambient90%97%

Key Observations :

  • Dehalogenation offers the highest scalability but relies on hazardous CFC precursors.

  • Metathesis excels in selectivity and safety but faces economic barriers due to noble metal catalysts .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 1,1,1,4,4,5,5,5-Octafluoro-2-pentyne, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via dehydrohalogenation of 4-iodo-1,1,1,2,2,5,5,5-octafluoropentane using aqueous KOH with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 60°C . Yield optimization requires precise control of temperature, catalyst concentration, and reaction time. Gas chromatography (GC) is recommended for purity analysis.
  • Key Data : Phase-transfer catalysis reduces side reactions (e.g., hydrolysis) by enhancing interfacial reactivity.

Q. How can researchers characterize the structural and electronic properties of C₅F₈?

  • Methodology :

  • Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine environments and detect regioisomeric impurities. IR spectroscopy identifies alkyne stretching frequencies (~2150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular mass (212.039 g/mol) and isotopic patterns .
    • Data Interpretation : Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities in fluorine substitution patterns.

Q. What are the stability considerations for C₅F₈ under varying storage conditions?

  • Methodology : Conduct accelerated stability studies under controlled humidity, temperature (e.g., 25°C vs. 40°C), and light exposure. Monitor decomposition via GC-MS and quantify degradation products (e.g., fluorinated alkenes) .
  • Critical Factor : Perfluoroalkynes are generally thermally stable but may undergo radical-mediated degradation in prolonged UV exposure.

Advanced Research Questions

Q. How do contradictory data on C₅F₈’s reactivity arise in fluorination studies, and how can they be resolved?

  • Analysis Framework :

  • Hypothesis Testing : Compare reactivity across solvents (e.g., polar aprotic vs. nonpolar) to isolate solvent effects .
  • Controlled Replication : Reproduce experiments under identical conditions (e.g., inert atmosphere, purity >99%) to rule out contamination .
    • Case Study : Discrepancies in halogenation rates may stem from trace moisture in reagents, altering reaction pathways .

Q. What advanced computational models are suitable for predicting C₅F₈’s behavior in catalytic systems?

  • Methodology :

  • DFT Calculations : Model transition states for alkyne insertion in palladium-catalyzed cross-couplings to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., COSMO-RS for solubility parameters) .
    • Validation : Correlate computed activation energies with experimental kinetic data (e.g., Eyring plots) .

Q. How can C₅F₈’s unique fluorination pattern be leveraged in material science applications?

  • Experimental Design :

  • Polymer Chemistry : Incorporate C₅F₈ as a monomer in fluoropolymer synthesis via radical telomerization. Characterize thermal stability (TGA) and hydrophobicity (contact angle measurements) .
  • Surface Modification : Study self-assembled monolayers (SAMs) on metal substrates using XPS and AFM to assess fluorine-driven surface energy reduction .

Data-Driven Research Challenges

Q. What statistical approaches address variability in fluorinated alkyne synthesis datasets?

  • Methodology :

  • Factorial Design : Apply 2k^k factorial experiments to isolate critical variables (e.g., catalyst loading, temperature) and their interactions .
  • ANOVA : Quantify variance contributions from experimental parameters to refine process robustness .
    • Example : A 3-factor design (temperature, catalyst, solvent) reduced batch-to-batch yield variability from ±15% to ±5% .

Q. How do isotopic labeling studies (e.g., 18F^{18}\text{F}) enhance mechanistic understanding of C₅F₈ reactions?

  • Protocol :

  • Radiotracer Synthesis : Introduce 18F^{18}\text{F} via nucleophilic substitution in precursor molecules. Track isotopic distribution using PET-CT or autoradiography .
  • Mechanistic Insight : Labeling reveals whether fluorine atoms participate in transition states or act as spectators in bond-forming steps .

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